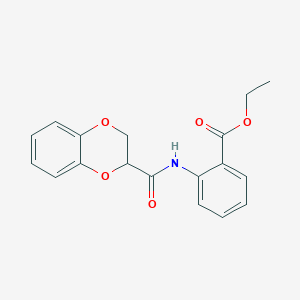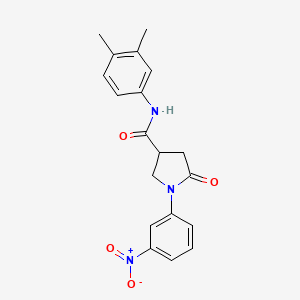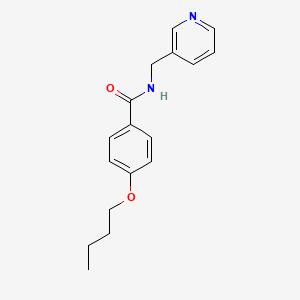![molecular formula C26H22N2O2S B5002272 5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a naphthyl group, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.
Attachment of the naphthyl group: This step often involves a Friedel-Crafts acylation reaction using naphthyl acyl chloride.
Formation of the acrylamide moiety: This can be done through the reaction of the amine group with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: Its structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study various biological processes or as a tool in biochemical assays.
作用机制
The mechanism of action of 5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide: Similar compounds include other thiophene derivatives, naphthyl acrylamides, and benzyl-substituted compounds.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene or 2-benzylthiophene.
Naphthyl Acrylamides: Compounds such as N-(1-naphthyl)acrylamide.
Benzyl-Substituted Compounds: Compounds like benzylamine or benzyl alcohol.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
属性
IUPAC Name |
5-benzyl-4-methyl-2-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-17-22(16-18-8-3-2-4-9-18)31-26(24(17)25(27)30)28-23(29)15-14-20-12-7-11-19-10-5-6-13-21(19)20/h2-15H,16H2,1H3,(H2,27,30)(H,28,29)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNESHKDTTSYYKX-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(cyclobutylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5002200.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002207.png)
![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)
![4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B5002210.png)
![7-benzoyl-3,11-diphenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5002218.png)
![dimethyl 2-(isonicotinamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5002221.png)


![(5E)-5-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5002255.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5002256.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5002283.png)
